REDV

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H35N7O9 |

|---|---|

分子量 |

517.5 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1 |

InChI 键 |

WMOHCDYSWGUDJC-ASHKBJFXSA-N |

手性 SMILES |

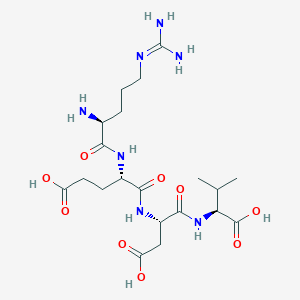

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

规范 SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |

序列 |

REDV |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Arg-Glu-Asp-Val (REDV)

The Arg-Glu-Asp-Val (this compound) tetrapeptide is a molecule of significant interest in the fields of tissue engineering, biomaterials, and regenerative medicine. As the minimal active sequence derived from fibronectin, it plays a crucial role in mediating specific cell adhesion, particularly of endothelial cells. This technical guide provides a comprehensive overview of the discovery of this compound, its primary synthesis pathway, mechanism of action, and the experimental protocols used to characterize its activity.

Discovery of this compound

The this compound peptide was identified as the minimal active sequence within the CS5 site of the alternatively spliced type III connecting segment (IIICS) region of human plasma fibronectin.[1][2][3] Early research in the 1990s established that this short peptide sequence is a critical ligand for the integrin α4β1.[1][4][5] This interaction is highly specific; this compound-containing substrates selectively support the attachment and spreading of endothelial cells over other cell types like fibroblasts, smooth muscle cells, and platelets.[6][7] This specificity makes this compound an excellent candidate for promoting the endothelialization of biomaterials, a key strategy for improving the biocompatibility and long-term success of cardiovascular implants such as stents and vascular grafts.[8][9][10]

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for producing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed due to its use of milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.

Mechanism of Action and Signaling Pathway

This compound promotes endothelial cell adhesion and spreading by mimicking a specific site on fibronectin. It binds directly to the α4β1 integrin receptor expressed on the surface of endothelial cells.[1][5][11] This ligand-receptor interaction triggers downstream signaling cascades that lead to the organization of the cytoskeleton, formation of focal adhesions, and ultimately, firm cell attachment and spreading on the substrate.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and related peptides.

Table 1: Biological Activity and Efficacy

| Parameter | Value | Context | Source |

|---|---|---|---|

| Platelet Aggregation Inhibition (this compound) | No inhibition up to 1 mM | Thrombin-induced platelet aggregation. | [12] |

| Platelet Aggregation Inhibition (Modified RDV) | IC₅₀ of 200 µM | A side-product from this compound synthesis. | [12] |

| Cell-Occupied Surface | >90% | Human Umbilical Vein Endothelial Cells (HUVECs) on this compound-modified polyurethane (3% AA). | [9] |

| Cell Population Doubling Time | 3 days (vs. 5 days for control) | HUVECs on this compound-ELP conjugated decellularized liver matrix. | [6] |

| In Vivo Blood Vessel Density | 83.7 vessels/mm² | After 21 days implantation of an ALG-Gthis compound scaffold. | [13] |

| Fusion Protein Yield | 40 g/L | Yield of this compound-Elastin-Like Peptide (ELP) fusion protein from bacterial culture. |[6] |

Table 2: Surface Modification and Characterization

| Parameter | Value | Context | Source |

|---|---|---|---|

| Surface Peptide Density | 10⁻¹⁵ to 10⁻¹³ mol/cm² | This compound anchored to decellularized bovine pericardium. | [14] |

| Nitrogen Percentage (XPS) | 8.2 ± 2.6% | On polyurethane modified with 5 mM this compound solution, confirming peptide attachment. | [9] |

| Water Contact Angle | ≤ 60° | On polyurethane surfaces after this compound modification, indicating increased hydrophilicity. | [9] |

| Ligand Density for Cell Capture | < 1 molecule/nm² | Immobilized this compound density sufficient for selective endothelial progenitor cell capture. |[15] |

Detailed Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis of this compound

This protocol describes a standard manual Fmoc-SPPS for this compound (Arg-Glu-Asp-Val) on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

-

Weigh 0.1 mmol of Rink Amide resin into a fritted reaction vessel.

-

Add 10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

2. First Amino Acid (Valine) - Pre-loaded on Resin.

3. Iterative Deprotection and Coupling Cycle (for Asp, Glu, Arg):

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.

-

Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 3 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[16] Repeat coupling if necessary.

-

4. Final Deprotection and Cleavage:

-

Perform a final Fmoc deprotection on the N-terminal Arginine as described in step 3.

-

Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood and wear appropriate PPE).

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (OtBu from Asp/Glu, Pbf from Arg).

-

Filter the resin and collect the TFA solution containing the peptide into a cold centrifuge tube.

5. Peptide Precipitation and Purification:

-

Add the TFA solution dropwise to 40 mL of cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

-

Dry the crude peptide pellet under a gentle stream of nitrogen.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

-

Confirm identity and purity using Mass Spectrometry and analytical HPLC.

Protocol for Endothelial Cell Adhesion Assay

This protocol is adapted from studies evaluating cell adhesion on this compound-functionalized surfaces.[1][2][9]

1. Substrate Preparation:

-

Prepare test substrates (e.g., tissue culture plates, glass coverslips) by covalently grafting the this compound peptide to the surface using an appropriate chemistry (e.g., EDC/NHS chemistry for carboxylated surfaces). Control surfaces should include an unmodified substrate and a substrate with a scrambled peptide sequence (e.g., DVER).

-

Sterilize the substrates with 70% ethanol and UV irradiation. Place them into wells of a sterile tissue culture plate.

2. Cell Culture and Seeding:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium (EGM) until they reach 80-90% confluency.

-

Detach the cells using Trypsin-EDTA, neutralize with medium containing serum, and centrifuge to pellet the cells.

-

Resuspend the cells in a serum-free medium to a concentration of 5 x 10⁴ cells/mL.

-

Add 1 mL of the cell suspension to each well containing the prepared substrates.

3. Incubation and Adhesion:

-

Incubate the plates at 37°C in a 5% CO₂ humidified incubator for a defined period (e.g., 4 hours) to allow for cell attachment and spreading.[1]

4. Washing and Fixation:

-

Gently wash each well twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

-

Fix the adherent cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

5. Staining and Visualization:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (for internal staining).

-

Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) and the actin cytoskeleton with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Wash with PBS and mount the coverslips on microscope slides.

6. Quantification:

-

Capture images from multiple random fields of view for each substrate using a fluorescence microscope.

-

Quantify the number of adherent cells per unit area using image analysis software (e.g., ImageJ) by counting the DAPI-stained nuclei. The degree of cell spreading can also be quantified by measuring the cell area from the Phalloidin stain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. R-E-D-V peptide [novoprolabs.com]

- 4. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]

- 5. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving functional re-endothelialization of acellular liver scaffold using this compound cell-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerald.com [emerald.com]

- 10. Covalent Immobilization of this compound Peptide on Heparin Coating Promotes Selective Adhesion of Endothelial Cells | Scientific.Net [scientific.net]

- 11. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A modified Arg-Asp-Val (RDV) peptide derived during the synthesis of Arg-Glu-Asp-Val (this compound), a tetrapeptide derived from an alternatively spliced site in fibronectin, inhibits the binding of fibrinogen, fibronectin, von Willebrand factor and vitronectin to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

Preliminary Studies on the Biological Activity of REDV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Arginine-Glutamic acid-Aspartic acid-Valine (REDV) is a biologically active motif derived from the CS5 region of fibronectin.[1] Its primary known function is to mediate the adhesion of endothelial cells (ECs) through specific binding to the α4β1 integrin receptor.[1] This specificity makes this compound a compelling candidate for various biomedical applications, particularly in the field of tissue engineering and drug delivery, where promoting endothelialization is crucial for the success of implants and targeted therapies. This technical guide provides an in-depth overview of the preliminary findings on this compound's biological activity, focusing on its effects on endothelial cell adhesion, migration, and proliferation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Biological Activity of this compound

The interaction between this compound and the α4β1 integrin on endothelial cells triggers a cascade of intracellular events that influence cell behavior. These activities are fundamental to processes such as angiogenesis and the formation of a stable endothelial monolayer on biomaterial surfaces.

Endothelial Cell Adhesion

This compound has been shown to significantly promote the adhesion of endothelial cells. This has been observed in numerous studies where surfaces are functionalized with the this compound peptide.

Quantitative Data on this compound-Mediated Endothelial Cell Adhesion

| Parameter | Cell Type | Substrate/System | Key Findings | Reference |

| Cell Capture and Rolling | Endothelial Progenitor Cells (EPCs) | This compound-modified microfluidic channels | On surfaces with a this compound density < 1 molecule/nm², ~20-30% of EPCs moved slower than the liquid flow, indicating capture and rolling. | [2] |

| Cell Adhesion and Spreading | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound-grafted substrates | This compound promotes the adhesion and spreading of HUVECs. This adhesion is specifically inhibited by soluble this compound and anti-α4 and anti-β1 integrin antibodies. | |

| Selective Adhesion | HUVECs | Gthis compound-conjugated alginate hydrogel | Gthis compound-modified scaffolds showed superior selective adhesion of HUVECs compared to RGD and YIGSR modified groups. | [3] |

Endothelial Cell Migration

Cell migration is a critical step in endothelialization and wound healing. The this compound peptide has been implicated in promoting the migration of endothelial cells, a process essential for the formation of new blood vessels.

Quantitative Data on this compound-Mediated Endothelial Cell Migration

| Parameter | Cell Type | Assay | Key Findings | Reference |

| Migration Capability | EA.hy926 endothelial cells | Scratch Wound Assay | Transfection with a pEGFP-ZNF580 plasmid delivered by this compound-functionalized nanoparticles significantly improved the migration capability of EA.hy926 cells. | [4] |

| Enhanced Migration | HUVECs | Not specified | Gthis compound-conjugated alginate improved HUVEC migration compared to a non-modified group. | [3] |

Endothelial Cell Proliferation

The proliferation of endothelial cells is vital for creating a stable and functional endothelial layer. This compound-mediated signaling has been shown to support and enhance EC proliferation.

Quantitative Data on this compound-Mediated Endothelial Cell Proliferation

| Parameter | Cell Type | Method | Key Findings | Reference |

| Proliferation Promotion | Endothelial Cells (ECs) | ZNF580 protein expression | This compound-modified nanoparticles carrying a pZNF580 plasmid increased the relative ZNF580 protein level (a key proliferation promoter) from 15.7% to 34.8%. | [5] |

| Increased Proliferation Rate | Microvascular Endothelial Cells | 5-day proliferation assay | Bioactive peptides derived from endothelial matrix, when used at 10–100 nM, increased the rate of microvascular endothelial cell proliferation by up to 47%. | [6] |

| Enhanced Proliferation | HUVECs | Not specified | Gthis compound-conjugated alginate improved HUVEC proliferation when compared with a non-modified group. | [3] |

| In vivo Angiogenesis | In vivo model | Implantation of alginate scaffolds | ALG-Gthis compound scaffolds showed the highest blood vessel density (83.7 vessels/mm²) after 21 days of implantation. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of the this compound peptide.

Coating of Surfaces with this compound Peptide

Objective: To immobilize the this compound peptide onto a cell culture surface for subsequent cell-based assays.

Materials:

-

This compound peptide solution (concentration to be optimized, typically 0.1 to 10 µg/ml)

-

Sterile phosphate-buffered saline (PBS) or serum-free culture medium

-

96-well or other appropriate cell culture plates

-

Sterile deionized water (dH₂O)

Procedure:

-

Prepare a working solution of the this compound peptide by diluting the stock solution in sterile PBS or serum-free medium to the desired concentration.

-

Add an appropriate volume of the diluted peptide solution to the culture surface to ensure complete coverage.

-

Incubate the plates at room temperature for 1-2 hours or at 37°C in a humidified incubator.

-

After incubation, aspirate the peptide solution.

-

Gently wash the coated surface twice with sterile dH₂O to remove any unbound peptide.

-

The plates are now ready for cell seeding. They can be used immediately or stored at 4°C in a sterile condition until use.

Endothelial Cell Adhesion Assay

Objective: To quantify the adhesion of endothelial cells to this compound-coated surfaces.

Materials:

-

This compound-coated and uncoated (control) 96-well plates

-

Endothelial cell suspension (e.g., HUVECs)

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution

-

1% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

-

Seed endothelial cells onto the this compound-coated and control wells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 10 minutes at room temperature.

-

Wash the wells thoroughly with water to remove excess stain.

-

Allow the plates to air dry completely.

-

Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes at room temperature on a shaker.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Scratch Wound Healing Assay

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

-

6-well or 12-well plates

-

Endothelial cells

-

Complete cell culture medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed endothelial cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove any detached cells and debris.

-

Replace the medium with fresh complete culture medium. For the experimental group, the surface can be pre-coated with this compound, or soluble this compound can be added to the medium.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch is closed.

-

The rate of cell migration can be quantified by measuring the change in the width of the scratch over time using image analysis software.

BrdU Cell Proliferation Assay

Objective: To quantify the proliferation of endothelial cells on this compound-coated surfaces.

Materials:

-

This compound-coated and uncoated (control) 96-well plates

-

Endothelial cells

-

Complete cell culture medium

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed endothelial cells onto this compound-coated and control wells and culture for the desired period.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix and denature the cellular DNA by adding the Fixing/Denaturing solution and incubating for 30 minutes at room temperature.

-

Wash the wells with wash buffer.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.

-

Wash the wells and add the TMB substrate. Incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

Signaling Pathways and Visualizations

The biological effects of this compound are initiated by its binding to the α4β1 integrin, which triggers downstream signaling cascades.

This compound-Integrin α4β1 Signaling Pathway

Binding of this compound to integrin α4β1 on endothelial cells leads to the activation of Focal Adhesion Kinase (FAK).[7][8][9][10][11] Activated FAK can then initiate several downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Rho family of small GTPases, which are key regulators of cell migration and cytoskeletal organization.

Experimental Workflow for Assessing this compound Bioactivity

The following diagram illustrates a typical workflow for investigating the biological effects of the this compound peptide on endothelial cells.

Conclusion

The preliminary studies on the this compound peptide highlight its significant potential in promoting key biological activities of endothelial cells, namely adhesion, migration, and proliferation. The specific interaction with integrin α4β1 makes it a valuable tool for targeted applications in regenerative medicine and drug delivery. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and professionals aiming to further explore and harness the therapeutic potential of this compound. Future investigations should focus on elucidating the finer details of the downstream signaling pathways and optimizing the presentation of this compound on various biomaterial platforms to maximize its biological efficacy.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting this compound peptide functionalized polycationic gene carrier for enhancing the transfection and migration capability of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive peptides derived from vascular endothelial cell extracellular matrices promote microvascular morphogenesis and wound healing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal Adhesion Kinase Regulation of Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. Focal adhesion kinase and endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of REDV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arg-Glu-Asp-Val (REDV) has emerged as a significant subject of investigation for its therapeutic applications, primarily centered on its ability to promote endothelial cell adhesion, migration, and proliferation. As the minimal active sequence within the CS5 site of fibronectin, this compound exhibits a specific binding affinity for the α4β1 integrin, a receptor prominently expressed on endothelial cells. This specificity makes this compound a compelling candidate for a range of therapeutic strategies, including the enhancement of angiogenesis, the endothelialization of cardiovascular implants, and targeted drug delivery. This technical guide provides a comprehensive overview of the core biology of this compound, its mechanism of action, quantitative data supporting its efficacy, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows.

Introduction to this compound

The Arg-Glu-Asp-Val (this compound) peptide is a four-amino-acid sequence that constitutes the minimal recognition site within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] Its primary biological function is to mediate cell adhesion through a specific interaction with the α4β1 integrin receptor.[1][2][3] This specificity for α4β1, which is highly expressed on endothelial cells, distinguishes this compound from other well-known cell adhesion motifs like Arg-Gly-Asp (RGD), which binds to a broader range of integrins.[4][5] This selective endothelial cell targeting underpins the therapeutic potential of this compound in various biomedical applications.

The primary therapeutic rationale for utilizing this compound lies in its ability to promote the formation of a healthy endothelial layer, a process critical for vascular healing and the prevention of thrombosis.[6] Applications currently under investigation include the coating of cardiovascular stents and vascular grafts to accelerate re-endothelialization and improve long-term patency, as well as its use as a targeting ligand for the delivery of therapeutic agents specifically to the vasculature.[6][7][8]

Mechanism of Action: The this compound-α4β1 Integrin Axis

The therapeutic effects of this compound are initiated by its specific binding to the α4β1 integrin receptor on the surface of endothelial cells.[1][2] This ligand-receptor interaction triggers a cascade of intracellular signaling events that modulate cell behavior.

The this compound-α4β1 Signaling Pathway

Upon binding of this compound to the α4β1 integrin, a signaling cascade is initiated, which involves the activation of Focal Adhesion Kinase (FAK) and the subsequent modulation of Rho family GTPases. This pathway plays a crucial role in regulating the cytoskeletal rearrangements necessary for cell adhesion, migration, and proliferation.

The key steps in the signaling pathway are as follows:

-

This compound Binding and Integrin Clustering: this compound peptides, typically immobilized on a surface or presented on a nanoparticle, bind to α4β1 integrins on the endothelial cell membrane. This binding can lead to the clustering of integrin receptors.

-

FAK Activation: Integrin clustering recruits and activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, at the site of adhesion.[9][10]

-

Src Kinase Involvement: Activated FAK can then recruit and activate Src family kinases.

-

Cas Phosphorylation: The FAK/Src complex phosphorylates downstream signaling molecules, including p130Cas (Crk-associated substrate).

-

Rho GTPase Regulation: The FAK/Src/Cas complex influences the activity of Rho family GTPases, such as Rac1, Cdc42, and RhoA. These small GTPases are master regulators of the actin cytoskeleton.[9][10]

-

Rac1 and Cdc42 activation generally promotes the formation of lamellipodia and filopodia, structures essential for cell migration.

-

RhoA activation is typically associated with the formation of stress fibers and focal adhesions, contributing to stable cell adhesion.

-

The coordinated action of these signaling molecules results in the reorganization of the actin cytoskeleton, leading to enhanced endothelial cell spreading, migration, and proliferation.

Figure 1: this compound-α4β1 Integrin Signaling Cascade.

Quantitative Data on this compound Efficacy

The therapeutic potential of this compound is supported by a growing body of quantitative data from in vitro and in vivo studies. These studies demonstrate its efficacy in promoting endothelialization and angiogenesis, often in comparison to other bioactive peptides.

| Parameter | This compound-Modified Material | Control/Comparator | Quantitative Finding | Reference |

| In Vivo Angiogenesis | Alginate-Gthis compound Scaffold | Alginate-RGD/YIGSR Scaffolds | Blood vessel density of 83.7 vessels/mm²; approximately 1.5 times greater than other peptide groups. | [11][12] |

| In Vivo Graft Patency (24 hours) | This compound-conjugated poly(depsipeptide-co-caprolactone) graft | Uncoated graft | All this compound grafts were patent. | [13] |

| In Vivo Graft Patency (24 hours) | This compound (control sequence) peptide-modified graft | Uncoated graft | 3 out of 4 grafts were occluded. | [13] |

| In Vitro Endothelial Cell Adhesion | This compound-immobilized surface | Unmodified surface | Significantly improved adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs). | [12] |

| In Vitro Competitive Adhesion | This compound-modified surface | RGD and YIGSR modified surfaces | Superior capability for promoting selective adhesion of HUVECs. | [12] |

| In Vivo Stent Performance (1 and 3 months) | This compound and nitric oxide-eluting coating | Bare metal stent | Accelerated re-endothelialization and decreased in-stent restenosis. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Solid-Phase Peptide Synthesis of this compound

The this compound peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.[14][15][16][17][18]

Materials:

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Valine):

-

Activate Fmoc-Val-OH (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings (Asp, Glu, Arg): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH).

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

Endothelial Cell Adhesion Assay

This assay quantifies the adhesion of endothelial cells to surfaces coated with the this compound peptide.[19][20][21][22]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

96-well tissue culture plates

-

This compound peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS)

-

Calcein-AM fluorescent dye

-

PBS (Phosphate-Buffered Saline)

-

Glutaraldehyde solution (2.5% in PBS)

-

Crystal Violet solution (0.1% in water)

Procedure:

-

Plate Coating:

-

Add 100 µL of this compound solution to each well of a 96-well plate.

-

As a negative control, add 100 µL of PBS to a set of wells.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution and wash the wells three times with PBS.

-

Add 200 µL of 1% BSA solution to each well to block non-specific binding sites.

-

Incubate for 1 hour at 37°C.

-

-

Cell Seeding:

-

Wash the wells three times with PBS.

-

Trypsinize and resuspend HUVECs in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

-

Adhesion: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification (Fluorescence-based):

-

Add 100 µL of Calcein-AM solution (2 µM in PBS) to each well.

-

Incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Quantification (Crystal Violet-based):

-

Fix the adherent cells with 2.5% glutaraldehyde for 15 minutes.

-

Wash with water and stain with 0.1% Crystal Violet for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader.

-

Coating of Cardiovascular Stents with this compound

This protocol describes a method for coating cardiovascular stents with the this compound peptide, often in combination with a polymer matrix.[6][23][24]

Materials:

-

Bare metal cardiovascular stents (e.g., cobalt-chromium)

-

This compound peptide

-

Biodegradable polymer (e.g., PLGA, PCL)

-

Organic solvent for the polymer (e.g., chloroform, dichloromethane)

-

Polydopamine (for surface priming)

-

Ultrasonic bath

-

Spray coating or dip coating apparatus

Procedure:

-

Stent Cleaning and Sterilization:

-

Thoroughly clean the stents by ultrasonication in a series of solvents (e.g., acetone, ethanol, deionized water).

-

Sterilize the stents using an appropriate method (e.g., ethylene oxide or gamma irradiation).

-

-

Surface Priming with Polydopamine (Optional but Recommended):

-

Immerse the cleaned stents in a freshly prepared solution of dopamine hydrochloride (2 mg/mL in 10 mM Tris buffer, pH 8.5).

-

Stir for 24 hours at room temperature.

-

Rinse the stents with deionized water and dry.

-

-

Coating Application:

-

Spray Coating:

-

Prepare a solution of the biodegradable polymer and this compound peptide in a suitable organic solvent.

-

Use an electrostatic spray coating system to deposit a uniform layer of the polymer-peptide mixture onto the rotating stent.

-

-

Dip Coating:

-

Prepare a solution of the polymer and this compound.

-

Dip the stent into the solution at a controlled withdrawal speed to ensure a uniform coating thickness.

-

-

-

Drying and Curing: Dry the coated stents under vacuum to remove any residual solvent.

-

Characterization:

-

Assess the coating morphology and uniformity using Scanning Electron Microscopy (SEM).

-

Confirm the presence of the this compound peptide on the surface using X-ray Photoelectron Spectroscopy (XPS) or immunofluorescence staining.

-

In Vivo Evaluation of this compound-Coated Stents

This protocol outlines a general procedure for the preclinical evaluation of this compound-coated stents in an animal model.[25][26][27][28]

Materials:

-

This compound-coated stents and bare metal control stents

-

Animal model (e.g., New Zealand White rabbits or domestic swine)

-

Angiography equipment

-

Histology processing reagents (formalin, ethanol, xylene, paraffin)

-

Hematoxylin and Eosin (H&E) staining reagents

Procedure:

-

Stent Implantation:

-

Under general anesthesia and sterile conditions, implant the this compound-coated and control stents into the coronary or iliac arteries of the animal model using standard interventional techniques.

-

Perform baseline angiography to confirm successful stent deployment.

-

-

Follow-up:

-

Monitor the animals for a predetermined period (e.g., 28 days and 90 days).

-

At the end of the follow-up period, perform follow-up angiography to assess for in-stent restenosis.

-

-

Tissue Harvesting and Preparation:

-

Euthanize the animal and perfuse-fix the vasculature with 10% neutral buffered formalin.

-

Carefully excise the stented artery segments.

-

-

Histological Processing:

-

Dehydrate the tissue samples through a graded series of ethanol.

-

Embed the stented vessels in a plastic resin (e.g., methyl methacrylate) to allow for sectioning without dislodging the stent struts.

-

Cut thin sections using a microtome with a tungsten carbide blade.

-

-

Histological Staining (H&E): [1][11][13][23][29]

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Mayer's hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

Differentiate with 1% acid alcohol.

-

"Blue" the sections in Scott's tap water substitute.

-

Counterstain with eosin for 2-3 minutes.

-

Dehydrate, clear, and mount the sections.

-

-

Histomorphometric Analysis:

-

Examine the stained sections under a microscope.

-

Quantify parameters such as neointimal thickness, area of in-stent restenosis, and the extent of endothelialization over the stent struts.

-

Experimental Workflows

The development and evaluation of this compound-based therapeutics follow a logical progression from initial design and synthesis to preclinical in vivo testing.

Figure 2: General Experimental Workflow for this compound-Based Therapeutics.

This compound in Targeted Drug Delivery

The specificity of this compound for endothelial cells makes it an attractive targeting ligand for the delivery of therapeutic agents to the vasculature. By conjugating this compound to drug delivery vehicles such as liposomes or nanoparticles, it is possible to enhance the accumulation of drugs at sites of angiogenesis or vascular injury.[18][30]

Figure 3: this compound-Mediated Targeted Drug Delivery.

Conclusion

The this compound peptide represents a promising tool in the field of cardiovascular regenerative medicine and targeted drug delivery. Its specific interaction with the α4β1 integrin on endothelial cells provides a robust mechanism for promoting endothelialization and angiogenesis. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research will likely focus on optimizing the presentation of this compound on various biomaterials, exploring its use in combination with other bioactive molecules, and translating its promising preclinical results into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of an affinity chromatography step using a peptide ligand for cGMP production of factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coatings for Cardiovascular Stents—An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-Functionalized Recombinant Spider Silk for Next-Generation Coronary Artery Stent Coatings: Hemocompatible, Drug-Eluting, and Endothelial Cell-Specific Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. laboratorytests.org [laboratorytests.org]

- 12. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Quantitation of Endothelial Cell Adhesiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioscience.co.uk [bioscience.co.uk]

- 21. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]

- 22. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 23. H&E staining | Xin Chen Lab [pharm.ucsf.edu]

- 24. Rho Gtpases: Integrating Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug-Eluting Stents in Preclinical Studies Updated Consensus Recommendations for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug-eluting stents in preclinical studies: updated consensus recommendations for preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Drug-eluting coronary stents: insights from preclinical and pathology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Drug-eluting stent safety: findings from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. labmethods.org [labmethods.org]

- 30. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of the REDV Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arg-Glu-Asp-Val (REDV) is a crucial recognition motif derived from the CS5 region of fibronectin, playing a pivotal role in mediating cell adhesion through its specific interaction with the α4β1 integrin. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound peptide. It delves into the quantitative aspects of this compound-integrin binding, the functional consequences of amino acid substitutions, and the downstream signaling cascades initiated upon binding. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound-based therapeutics and biomaterials.

Introduction

The specific adhesion of cells to the extracellular matrix (ECM) is a fundamental process in tissue development, homeostasis, and wound healing. Integrins, a family of heterodimeric cell surface receptors, are the primary mediators of these interactions. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on leukocytes and endothelial cells and recognizes specific motifs within ECM proteins, most notably the this compound sequence in fibronectin.[1][2][3] The selective binding of this compound to α4β1 makes it a valuable tool for promoting endothelialization of biomaterials and a potential target for therapeutic intervention in inflammatory diseases and cancer.[1][4] Understanding the intricate details of the this compound-α4β1 interaction is paramount for the rational design of novel peptide and peptidomimetic agonists and antagonists. This guide aims to consolidate the current knowledge on the SAR of this compound, providing a technical resource for researchers in the field.

The this compound-α4β1 Interaction: A Quantitative Perspective

Table 1: Binding Affinities (IC50) of α4β1 Integrin Ligands

| Compound | Target | Assay | IC50 (nM) | Reference |

| BIO1211 | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 4.6 | [5] |

| BIO1211 | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 5.5 | [5] |

| DS70 (6) | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 5.04 | [6] |

| DS70 (6) | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 4.3 | [6] |

| DS70 (6) | Isolated α4β1 Integrin | Competitive Binding | 8.3 | [6] |

| Cyclopeptide 3a | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 35 | [5] |

| Cyclopeptide 3a | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 50.5 | [5] |

| Cyclopeptide 3c | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 177 | [5] |

| Cyclopeptide 3c | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 726 | [5] |

Note: Data for this compound itself is not explicitly available in this format in the reviewed literature; these related compounds illustrate the range of affinities observed for α4β1 ligands.

Structure-Activity Relationship: The Role of Each Residue

The biological activity of the this compound peptide is highly dependent on its primary sequence. While a formal alanine scanning study on this compound is not widely published, the conserved nature of integrin-binding motifs allows for inferences based on related RGD mimetics and other α4β1 ligands.[7][8]

Table 2: Inferred Importance of Amino Acid Residues in this compound for α4β1 Binding

| Position | Amino Acid | Inferred Role in Binding and Activity |

| 1 | Arginine (R) | The positively charged guanidinium group is critical for electrostatic interactions with the negatively charged binding pocket of the integrin. Substitution with a neutral or negatively charged residue is expected to abolish activity. |

| 2 | Glutamic Acid (E) | The negatively charged carboxylate group likely participates in coordinating with the metal ion-dependent adhesion site (MIDAS) of the integrin β-subunit. Its length and charge are likely important for proper positioning. |

| 3 | Aspartic Acid (D) | Similar to glutamic acid, the aspartic acid residue is crucial for interacting with the MIDAS motif. The shorter side chain compared to glutamic acid suggests a precise spatial requirement within the binding pocket. |

| 4 | Valine (V) | The hydrophobic valine residue is thought to contribute to the binding affinity through van der Waals interactions and by influencing the peptide's conformation, potentially stabilizing the active binding loop. |

Downstream Signaling Pathway of this compound-α4β1 Engagement

The binding of this compound to α4β1 integrin on the surface of endothelial cells initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is fundamental to cell adhesion, migration, and survival. The key mediators of this pathway include Focal Adhesion Kinase (FAK), paxillin, and the Rho family of small GTPases.

Upon this compound-mediated clustering of α4β1 integrins, FAK is recruited to the cytoplasmic tail of the β1 subunit and undergoes autophosphorylation at Tyrosine 397 (Y397).[9][10][11] This phosphorylation event creates a high-affinity binding site for Src-family kinases, which in turn phosphorylate other residues on FAK, leading to its full activation. Activated FAK then phosphorylates other downstream targets, including paxillin.[12][13]

The FAK/paxillin complex acts as a scaffold for the recruitment of other signaling molecules, ultimately leading to the activation of Rho GTPases, such as RhoA.[14][15][16][17] RhoA is a critical regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions, which are essential for stable cell adhesion and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments central to this compound SAR studies.

Solid-Phase Peptide Synthesis (SPPS) of this compound and Analogs

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF and add to the resin. Agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF.

-

Subsequent Amino Acid Couplings (Asp, Glu, Arg): Repeat steps 2-5 for each subsequent amino acid.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether and centrifuge to collect the crude peptide.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Competitive ELISA for this compound-α4β1 Binding

Materials:

-

96-well ELISA plates

-

Recombinant human α4β1 integrin

-

Biotinylated this compound peptide

-

Unlabeled this compound and analog peptides (competitors)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant α4β1 integrin overnight at 4°C.

-

Wash the wells with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the wells.

-

Add a constant concentration of biotinylated this compound along with varying concentrations of unlabeled competitor peptides to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound peptides.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the wells.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

Calculate the IC50 value from the resulting competition curve.

Endothelial Cell Adhesion Assay

Materials:

-

96-well tissue culture plates

-

Fibronectin

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium

-

This compound and analog peptides

-

PBS

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with fibronectin overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA.

-

Harvest HUVECs and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or analog peptides for 30 minutes.

-

Seed the cells into the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde.

-

Stain the cells with crystal violet.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the stain with 1% SDS and read the absorbance at a wavelength appropriate for crystal violet (e.g., 570 nm).

-

Calculate the percentage of cell adhesion relative to a control without any peptide inhibitor.

Conclusion

The this compound peptide represents a highly specific ligand for the α4β1 integrin, with significant potential in biomaterial design and as a therapeutic agent. A thorough understanding of its structure-activity relationship is essential for the development of next-generation this compound-based technologies. This guide has provided a comprehensive overview of the current knowledge, including quantitative binding data for related compounds, the inferred roles of individual amino acids, the downstream signaling pathway, and detailed experimental protocols. Further research, particularly systematic SAR studies on this compound itself, will undoubtedly pave the way for novel and more effective applications of this important bioactive peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship modeling of renin-inhibiting dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disturbed flow-induced FAK K152 SUMOylation initiates the formation of pro-inflammation positive feedback loop by inducing reactive oxygen species production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disturbed flow-induced FAK K152 SUMOylation initiates the formation of pro-inflammation positive feedback loop by inducing reactive oxygen species production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of endothelial FAK activity prevents tumor metastasis by enhancing barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Focal adhesion kinase is a phospho-regulated repressor of Rac and proliferation in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothelial RhoA GTPase is essential for in vitro endothelial functions but dispensable for physiological in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Active RhoA Exerts an Inhibitory Effect on the Homeostasis and Angiogenic Capacity of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pharmacokinetics of Remdesivir (RDV): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Remdesivir (RDV), an antiviral prodrug that has been a critical agent in the management of COVID-19. This document details the absorption, distribution, metabolism, and excretion (ADME) of Remdesivir and its key metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its behavior in the human body.

Introduction

Remdesivir is a monophosphoramidate prodrug of an adenosine nucleotide analog.[1] Its antiviral activity is predicated on its intracellular conversion to the active triphosphate metabolite, GS-443902, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[2] Understanding the pharmacokinetic profile of Remdesivir and its metabolites is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.

Pharmacokinetic Profile

Remdesivir is administered intravenously, leading to rapid distribution and metabolism.[3] The parent drug has a short half-life in plasma, while its major metabolites have distinct pharmacokinetic characteristics.

Absorption and Distribution

Following intravenous administration, Remdesivir is rapidly cleared from the plasma.[4] It exhibits broad tissue distribution.[5] The volume of distribution for Remdesivir and its primary nucleoside metabolite, GS-441524, has been characterized in multiple studies, though values can vary depending on the patient population and disease state.[4]

Metabolism

The metabolic activation of Remdesivir is a critical process for its antiviral activity and occurs intracellularly. The primary metabolic pathway involves hydrolysis by esterases to form the intermediate metabolite GS-704277, which is then converted to the nucleoside analog GS-441524.[2][4] GS-441524 is subsequently phosphorylated to the active triphosphate form, GS-443902.[2]

Figure 1: Intracellular metabolic pathway of Remdesivir.

Excretion

Remdesivir and its metabolites are primarily eliminated through renal excretion.[4] Approximately 74% of a dose is recovered in the urine, with about 10% as unchanged Remdesivir and 49% as the metabolite GS-441524.[4] The clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR).[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Remdesivir and its major metabolites.

Table 1: Pharmacokinetic Parameters of Remdesivir (RDV) in Plasma

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~0.5 - 1 hour | [3][4] |

| Volume of Distribution (Vd) | 73.4 L | |

| Clearance (CL) | 51.8 L/h (metabolic), 4.69 L/h (renal) | |

| Protein Binding | 88% | [6] |

Table 2: Pharmacokinetic Parameters of GS-441524 in Plasma

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~24 - 27 hours | [3][4] |

| Time to Maximum Concentration (Tmax) | ~1.5 - 3.7 hours | [4][7] |

| Volume of Distribution (Vd) | 271 L | |

| Clearance (CL) | 11.0 L/h | |

| Protein Binding | 2% | [6] |

| Accumulation (Multiple Doses) | ~1.9-fold | [1][8] |

Table 3: Pharmacokinetic Parameters of GS-704277 in Plasma

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~1.3 hours | [3] |

Table 4: Intracellular Pharmacokinetics of GS-443902 (Active Triphosphate)

| Parameter | Value | Reference |

| Intracellular Half-Life (PBMCs) | ~14 - 20 hours | [3][7] |

Experimental Protocols

The quantification of Remdesivir and its metabolites in biological matrices is predominantly achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation for Plasma Analysis

A common method for plasma sample preparation is protein precipitation.

-

To 50 µL of human plasma, add 100 µL of an internal standard solution (e.g., deuterated Remdesivir) in an organic solvent like acetonitrile or methanol.[9][10]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for injection into the UHPLC-MS/MS system.[10]

-

To enhance stability, especially for Remdesivir, acidification of plasma with formic acid prior to protein precipitation is recommended.[11]

UHPLC-MS/MS Method for Remdesivir and GS-441524 in Plasma

-

Chromatographic Column: A reversed-phase column, such as an Acquity HSS T3 (1.8 µm, 2.1 × 50 mm) or a Phenomenex® Synergi™ Fusion-RP (4 µm, 100 x 2 mm), is typically used.[1][4]

-

Mobile Phase: A gradient elution with a binary mobile phase system is employed.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[1]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.[1]

Intracellular Analysis of GS-443902

Quantification of the intracellular active triphosphate metabolite requires cell lysis and extraction.

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

-

Lyse the cells using a solution such as 70% ice-cold methanol.[13]

-

Centrifuge to remove cell debris.

-

Dry the supernatant and reconstitute it in the HPLC mobile phase for analysis by LC-MS/MS.[13]

Figure 2: Experimental workflow for pharmacokinetic analysis.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics of Remdesivir. The rapid plasma clearance of the parent drug and the prolonged half-life of its active intracellular metabolite underscore the importance of understanding its complex disposition. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and drug development professionals working with Remdesivir and other antiviral agents. Further research into the pharmacokinetics in special populations and the development of refined analytical techniques will continue to enhance our understanding and clinical application of this important therapeutic agent.

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpscr.info [ijpscr.info]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [iris.unito.it]

- 8. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Ãsterreich) [shimadzu.at]

- 10. Simultaneous Analysis of Remdesivir and Metabolites in Human Plasma : Shimadzu (Europe) [shimadzu.eu]

- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

The REDV Motif: A Potential Biomarker at the Crossroads of Angiogenesis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide motif Arginine-Glutamate-Aspartate-Valine (REDV) is a highly specific ligand for the integrin α4β1, a receptor predominantly expressed on endothelial cells and their progenitors. This specificity has positioned this compound as a significant player in promoting angiogenesis and endothelialization, with extensive research in the realm of biomaterials and tissue engineering. While its therapeutic applications are increasingly explored, the potential of the this compound motif as a clinical biomarker remains a nascent yet promising field of investigation. This technical guide delves into the core molecular interactions of this compound, its role in cellular signaling, and the existing evidence that supports its potential as a biomarker in various pathological conditions, including cardiovascular disease and cancer. We will explore the quantitative data available for this compound-containing fibronectin isoforms, detail relevant experimental protocols for its detection, and visualize the key signaling pathways it governs.

Introduction: The this compound Motif and its Biological Significance

The this compound sequence is the minimal active recognition site within the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2] Its primary receptor, the integrin α4β1 (also known as Very Late Antigen-4 or VLA-4), is a key mediator of cell-matrix and cell-cell interactions.[1][2] The specific binding of this compound to integrin α4β1 on endothelial cells triggers a cascade of intracellular events that promote cell adhesion, migration, and proliferation, all of which are fundamental processes in angiogenesis (the formation of new blood vessels).[3][4]

The targeted nature of the this compound-integrin α4β1 interaction has been harnessed to enhance the endothelialization of cardiovascular implants and promote tissue regeneration.[4][5] However, the involvement of this pathway in pathological processes where angiogenesis is a key feature, such as tumor growth and inflammation, suggests that the levels of this compound-containing proteins or peptides could serve as a valuable biomarker for disease diagnosis, prognosis, or monitoring treatment response.

The this compound-Integrin α4β1 Signaling Axis

The binding of the this compound motif to integrin α4β1 initiates a complex intracellular signaling cascade that dictates endothelial cell behavior. Unlike other integrin-ligand interactions that are heavily dependent on Focal Adhesion Kinase (FAK), α4β1 signaling can proceed through FAK-independent pathways.[6]

Upon ligand binding, the cytoplasmic domain of the α4 subunit plays a crucial role in activating the proto-oncogene tyrosine-protein kinase c-Src.[6] This activation leads to the phosphorylation of several downstream effector proteins, including p130Cas and the subsequent activation of the small GTPase Rac.[6] Rac activation is a pivotal event that promotes the cytoskeletal rearrangements necessary for cell migration and spreading.

Furthermore, the signaling through integrin α4β1 can be modulated by G-protein coupled receptors (GPCRs). For instance, activation of Gαs-coupled GPCRs can lead to a rapid down-modulation of VLA-4 affinity through a cAMP-dependent pathway, providing a mechanism for cell de-adhesion.[7]

Below is a diagram illustrating the key components of the this compound-integrin α4β1 signaling pathway.

This compound and Fibronectin Isoforms as Potential Biomarkers

Direct measurement of the free this compound peptide in circulation as a biomarker is not yet established. However, the this compound motif is part of fibronectin, a glycoprotein that exists in various isoforms due to alternative splicing.[3] The expression of specific fibronectin isoforms containing extra domains, such as Extra Domain A (EDA) and Extra Domain B (EDB), is often associated with pathological processes like inflammation, fibrosis, and cancer.[3][8][9] The IIICS region, which contains the this compound sequence, is also subject to alternative splicing, leading to different fibronectin variants with varying cell-binding properties.

Cardiovascular Disease

In the context of cardiovascular disease, inflammation and angiogenesis are critical processes. Studies have shown that specific fibronectin isoforms are correlated with markers of inflammation. For instance, plasma levels of fibronectin containing the EIIIA (EDA) segment have been found to correlate with C-reactive protein (CRP) levels in patients with systemic inflammatory disease.[10] While not directly measuring this compound, this highlights the potential of using specific fibronectin isoforms, which may also have altered this compound presentation, as biomarkers for vascular inflammation.

| Biomarker | Disease Context | Finding | Reference |

| A(+)FN (EIIIA-containing Fibronectin) | Systemic Inflammatory Disease (Vasculitis) | Correlated with plasma levels of C-reactive protein (CRP). | [10] |

Cancer

The tumor microenvironment is characterized by extensive tissue remodeling and angiogenesis, processes in which fibronectin plays a crucial role.[11][12] The expression of oncofetal fibronectin isoforms, including those with the EDA and EDB domains, is often upregulated in various cancers.[8][12][13] These isoforms are involved in tumor growth, invasion, and metastasis.[14] While studies have not specifically quantified this compound-containing fibronectin isoforms in cancer patients' circulation, the association of fibronectin isoforms with tumorigenesis suggests that the this compound motif, as a key mediator of endothelial cell interaction, could be part of a biomarker signature for tumor angiogenesis. For example, the EDB-containing isoform of fibronectin is highly expressed in the more invasive triple-negative breast cancer cell lines.[13]

| Biomarker | Cancer Type | Finding | Reference |

| EDB-FN | Breast Cancer | Highly expressed in invasive triple-negative breast cancer cell lines. | [13] |

| EDA-FN | Various Solid Tumors | Considered a vascular marker of solid tumors and metastases. | [8] |

Experimental Protocols for this compound Detection

The detection and quantification of the this compound peptide or this compound-containing proteins in biological samples would be crucial for its validation as a biomarker. While specific, validated assays for soluble this compound are not widely reported, established methods for peptide and protein quantification can be adapted.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for detecting and quantifying proteins and peptides. A competitive or sandwich ELISA could be developed for this compound.

Principle of a Competitive ELISA for this compound:

-

Coating: A known amount of this compound peptide is coated onto the wells of a microplate.

-

Competition: The patient sample (e.g., plasma, serum) is mixed with a specific anti-REDV antibody and added to the wells. The this compound peptide in the sample competes with the coated this compound for binding to the antibody.

-

Washing: Unbound antibody and sample components are washed away.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

-

Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

-

Measurement: The absorbance is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for identifying and quantifying peptides and proteins with high specificity and sensitivity.[15][16]

General Workflow for this compound Quantification by MS:

-

Sample Preparation: Biological fluids (e.g., plasma) are processed to enrich for peptides and remove interfering substances. This may involve protein precipitation, solid-phase extraction, and enzymatic digestion if analyzing this compound-containing proteins.

-

Liquid Chromatography (LC) Separation: The peptide mixture is separated by high-performance liquid chromatography (HPLC) based on physicochemical properties.

-

Mass Spectrometry Analysis: The separated peptides are ionized and introduced into the mass spectrometer.

-

MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured.

-

Tandem MS (MS/MS): Peptides of interest (based on their m/z) are selected and fragmented. The fragmentation pattern provides sequence information, confirming the identity of the this compound peptide.

-

-

Quantification: The abundance of the this compound peptide is determined by measuring the signal intensity of its specific precursor and fragment ions. Stable isotope-labeled this compound peptides are often used as internal standards for accurate quantification.

Future Perspectives and Conclusion

The this compound peptide motif, through its specific interaction with integrin α4β1, plays a well-established role in mediating endothelial cell behavior and promoting angiogenesis. While its application in biomaterials is a testament to its potent biological activity, its potential as a clinical biomarker is an area ripe for exploration. The association of this compound-containing fibronectin isoforms with inflammatory diseases and cancer provides a strong rationale for investigating the diagnostic and prognostic value of these molecules.

Future research should focus on:

-

Developing and validating sensitive and specific assays for the detection of this compound-containing peptides and fibronectin isoforms in circulation.

-

Conducting large-scale clinical studies to correlate the levels of these potential biomarkers with disease presence, severity, and treatment response in cardiovascular and oncological settings.

-

Further elucidating the downstream signaling pathways of the this compound-integrin α4β1 axis to identify additional potential biomarker targets.